molecular formula C6H7ClFN B1252619 2-fluoroaniline Hydrochloride CAS No. 51085-49-5

2-fluoroaniline Hydrochloride

Cat. No.: B1252619
CAS No.: 51085-49-5
M. Wt: 147.58 g/mol
InChI Key: HDBRUGFOHGDYRJ-UHFFFAOYSA-N
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Description

2-Fluoroaniline Hydrochloride is an organic compound with the molecular formula C6H6FN·HCl. It is a derivative of aniline where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2-Fluoroaniline Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of fluorinated aromatic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The metabolism and excretion of the xenobiotic compound 2-fluoroaniline is important due to human exposure in manufacturing. It is found to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Safety and Hazards

2-Fluoroaniline is classified as a hazardous substance. It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroaniline Hydrochloride can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the nitration of fluorobenzene followed by catalytic hydrogenation to yield 2-fluoroaniline. The hydrochloride salt is then formed by reacting 2-fluoroaniline with hydrochloric acid .

Chemical Reactions Analysis

2-Fluoroaniline Hydrochloride undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

    Oxidation: Fluoro-nitrobenzene derivatives.

    Reduction: Fluoroaniline derivatives.

    Substitution: Various halogenated aniline derivatives.

    Coupling: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 2-Fluoroaniline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The ortho-fluorine substitution influences its electronic properties and steric effects, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBRUGFOHGDYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574073
Record name 2-Fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51085-49-5
Record name Benzenamine, 2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51085-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-fluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoroaniline Hydrochloride
Reactant of Route 2
2-fluoroaniline Hydrochloride
Reactant of Route 3
2-fluoroaniline Hydrochloride
Reactant of Route 4
2-fluoroaniline Hydrochloride
Reactant of Route 5
2-fluoroaniline Hydrochloride
Reactant of Route 6
2-fluoroaniline Hydrochloride

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